3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
CAS No.: 1261893-09-7
Cat. No.: VC11748485
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261893-09-7 |
|---|---|
| Molecular Formula | C14H12FNO3 |
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate |
| Standard InChI | InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17) |
| Standard InChI Key | OTLQDKDRXXBWEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F |
Introduction
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a complex organic compound belonging to the class of pyridine derivatives. Its structure features a hydroxypyridine moiety linked to a phenyl group that is further substituted with an ethoxycarbonyl group and a fluorine atom. This unique arrangement imparts distinct chemical properties, making it a subject of interest in both chemical and biological research.
Synthesis and Reactions
The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves several steps designed to optimize yield and purity while minimizing by-products. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of pyridone derivatives, alcohol derivatives, and substituted phenyl derivatives.
Reaction Products Table
| Reaction Type | Major Products |
|---|---|
| Oxidation | Pyridone derivatives |
| Reduction | Alcohol derivatives |
| Substitution | Substituted phenyl derivatives |
Biological Activities
Research indicates that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes, where the hydroxypyridine moiety can form hydrogen bonds with active sites, potentially inhibiting their activity. The ethoxycarbonyl and fluorine groups may enhance binding affinity and specificity towards these targets.
Biological Activity Table
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibition of microbial enzymes |
| Anticancer | Inhibition of cancer-related enzymes |
Applications and Future Research Directions
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several applications across different fields, including pharmaceuticals and biotechnology. Further research is needed to fully explore its pharmacological potential and to develop it into therapeutic agents. Studies on its interactions with biological targets are crucial for understanding its efficacy and safety profiles.
Future Research Directions Table
| Area of Research | Potential Outcomes |
|---|---|
| Pharmacological Studies | Understanding efficacy and safety |
| Therapeutic Development | Development of new drugs |
| Biotechnology Applications | Use in biotechnological processes |
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